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Introduction

Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate

(KNaC4H40e6-4H20), is a crucial component in various alkaline copper electroplating

formulations, most notably in cyanide and electroless copper baths. Its multifaceted role is

pivotal in achieving high-quality, adherent, and uniform copper deposits. These application

notes detail the primary functions of Rochelle salt, provide typical operational parameters, and

outline experimental protocols for evaluating its effects on the electroplating process and the

resulting copper layer.

Principal Functions of Rochelle Salt

Rochelle salt serves several key functions in copper electroplating baths, primarily by acting
as a complexing agent, promoting anode corrosion, refining the grain structure of the deposit,
and sequestering metallic impurities.
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Complexing Agent for Copper lons

In alkaline cyanide copper baths, copper is present as a complex cyanide ion, typically
[Cu(CN)s]2~. Rochelle salt, a salt of a hydroxycarboxylic acid, acts as a secondary complexing
agent or chelator for copper(ll) ions. The tartrate anion forms a soluble complex with copper
ions, which helps to stabilize the concentration of free copper ions in the bath. This chelation is
critical for preventing the precipitation of copper hydroxide in the alkaline solution and for
controlling the deposition rate, leading to smoother and more uniform metal deposition.[1][2]

The complexation of copper ions by tartrate can be represented by the following equilibrium:
Cu?* + CaHa0Oe?~ = [Cu(CaH4Os)]

This equilibrium helps to maintain a consistent supply of copper ions at the cathode surface,
which is essential for obtaining a fine-grained and adherent deposit.

Copper lons (Cuz*) Chelation

Soluble Copper-Tartrate

Complex

Tartrate lons
(from Rochelle Salt)

Click to download full resolution via product page

Caption: Chelation of Copper lons by Tartrate from Rochelle Salt.

Anode Corrosion and Efficiency

Rochelle salt plays a significant role in promoting uniform anode corrosion.[3][4][5] In cyanide
copper baths, the copper anodes can become passivated due to the formation of an insulating
layer of copper oxides or other insoluble compounds, a phenomenon known as anode
polarization. This leads to a decrease in anode efficiency, an increase in bath voltage, and can
cause the generation of harmful cyanogen gas.

Rochelle salt helps to keep the copper ions in solution at the anode surface, preventing the
formation of this passive layer.[6] This ensures smooth and consistent dissolution of the copper
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anodes, which is vital for maintaining the copper concentration in the bath and for the overall
stability of the electroplating process. Improved anode corrosion also minimizes the formation
of sludge and particulate matter that can lead to rough deposits.[3][4]

Grain Refinement and Deposit Quality

The presence of Rochelle salt in the plating bath contributes to a finer-grained copper deposit.
[3][4][6] As a complexing agent, it influences the kinetics of copper deposition at the cathode.
By controlling the availability of copper ions, it promotes the formation of new crystal nuclei
over the growth of existing crystals. This results in a deposit with a more uniform and dense
microstructure. A fine-grained structure generally imparts desirable physical properties to the
copper layer, including improved brightness, ductility, and corrosion resistance.

Sequestration of Metallic Impurities

Copper electroplating baths are susceptible to contamination from various metallic impurities,
which can be introduced from the anodes, the substrate being plated, or from the water and
other chemicals used. These impurities can co-deposit with the copper, leading to brittle,
discolored, or poorly adherent coatings. Rochelle salt can act as a sequestering agent,
forming stable complexes with many of these detrimental metallic ions, thereby preventing
them from interfering with the copper deposition process.[3][4]

Data Presentation

While extensive quantitative data showing a systematic variation of Rochelle salt
concentration against key performance indicators is not readily available in published literature,
the following tables provide a typical formulation for a Rochelle salt cyanide copper bath and a
proposed experimental design for researchers wishing to generate such data.

Table 1: Typical Composition and Operating Parameters
of a Rochelle Salt Cyanide Copper Bath
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Parameter Concentration / Value Function

Copper Cyanide (CuCN) 22.5-45¢g/L Source of copper ions

Sodium Cyanide (NaCN) or Primary complexing agent for
| Yy _( ) 30- 60 g/l y p gag

Potassium Cyanide (KCN) copper

Secondary complexing agent,
Rochelle Salt y complexing ag

30-60g/L anode corrosion aid, grain
(KNaCsH406-4H20) ,
refiner
Sodium Hydroxide (NaOH) or o
15-30¢g/L Increases conductivity and pH

Potassium Hydroxide (KOH)

Ensures anode dissolution and

Free Cyanide 5-15¢9/L N
bath stability
Affects plating rate and deposit
Temperature 50-70°C }
properties
] Influences deposition speed
Cathode Current Density 2 -6 A/dmz ]
and quality
Maintained for optimal bath
pH 12.0-13.0

performance

Note: The exact composition can vary depending on the specific application (e.g., strike plating
vs. high-speed plating). For high-speed plating, concentrations are generally higher.[3]

Table 2: Proposed Experimental Design for Quantitative
Analysis of Rochelle Salt Effects
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. Cathode ] Deposit Internal
Experiment  Rochelle o Throwing
Efficiency Hardness Stress
ID Salt (g/L) Power (%) .
(%) (Vickers) (MPa)
[To be [To be [To be [To be
RS-1 15
determined] determined] determined] determined]
[To be [To be [To be [To be
RS-2 30 _ _ _ _
determined] determined] determined] determined]
[To be [To be [To be [To be
RS-3 45 _ _ _ _
determined] determined] determined] determined]
[To be [To be [To be [To be
RS-4 60 , , , ,
determined] determined] determined] determined]
[To be [To be [To be [To be
RS-5 75

determined]

determined]

determined]

determined]

This table serves as a template for a systematic study. All other bath parameters (copper
cyanide, free cyanide, pH, temperature, and current density) should be held constant.

Experimental Protocols

The following protocols are standard methods used to evaluate the performance of
electroplating baths and the quality of the resulting deposits.

Protocol for Hull Cell Testing

The Hull cell is a miniature plating cell used to qualitatively assess the characteristics of a
plating bath over a range of current densities on a single test panel.

Objective: To visually inspect the appearance of the copper deposit at different current
densities and to identify the optimal operating range and any potential issues such as burning,
dullness, or poor coverage.

Materials:

e 267 mL Hull cell
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Polished brass or steel cathode panels
Copper anode

DC power supply

Heater and thermostat for temperature control
Air agitation (optional)

Sample of the copper electroplating bath
Procedure:

Clean the cathode panel thoroughly by degreasing and acid dipping, followed by a water

rinse.

Place the copper anode in the Hull cell.

Fill the Hull cell with 267 mL of the plating bath sampile.

Heat the solution to the desired operating temperature.

Insert the clean cathode panel into the cell.

Connect the electrodes to the DC power supply (anode to positive, cathode to negative).
Apply a specific total current (e.g., 2 Amperes) for a set duration (e.g., 5 minutes).

After plating, remove the cathode panel, rinse it with water, and dry it carefully.

Visually examine the panel. The end of the panel closest to the anode represents the high
current density region, while the end furthest away represents the low current density region.

Observe the bright plating range, the presence of any dull or burnt deposits at high current
densities, and the coverage at low current densities.
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Caption: Workflow for Hull Cell Testing of a Copper Plating Bath.

Protocol for Measuring Throwing Power using a Haring-
Blum Cell

Throwing power is a measure of the ability of an electroplating solution to produce a deposit of
uniform thickness on a cathode of irregular shape.

Objective: To quantitatively determine the throwing power of the copper plating bath.

Materials:
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e Haring-Blum cell (a rectangular tank with a centrally placed anode and two cathodes at
different distances)

e Two identical cathode panels

o Copper anode

e DC power supply

e Analytical balance

Procedure:

» Clean and weigh the two cathode panels accurately (Wa1_initial and W2_initial).
o Place the anode in the center of the Haring-Blum cell.

» Position the two cathodes at different, known distances from the anode (e.g., one at a
distance 'd' and the other at a distance '5d").

« Fill the cell with the plating solution and bring it to the operating temperature.
e Apply a constant DC current for a specified time to achieve a measurable deposit thickness.

o After plating, remove the cathodes, rinse, dry, and reweigh them accurately (W1_final and
W2_final).

o Calculate the mass of copper deposited on each cathode:
o AW1 = Wa1_final - W1_initial
o AWz = W:2_final - W2_initial

o Calculate the throwing power (TP) using the Field's formula:
o TP (%) =[(P-M)/(P+M-2)]*100

o Where P is the primary current distribution ratio (ratio of the distances of the cathodes
from the anode, e.g., 5), and M is the metal distribution ratio (AW1 / AW>).
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Protocol for Analysis of Rochelle Salt Concentration

Objective: To determine the concentration of Rochelle salt in the plating bath.

Materials:

Sample of copper plating bath

o Concentrated hydrochloric acid

e Zinc dust

e Manganese sulfate

e 25% Sulfuric acid

e 0.1 N Potassium permanganate solution

e 0.1 N Sodium thiosulfate solution

e Potassium iodide

e Starch indicator solution

o Standard laboratory glassware (pipettes, beakers, burette)

Procedure:

Pipette a 5 mL sample of the plating bath into a 250 mL beaker.

e In afume hood, add 5 mL of concentrated hydrochloric acid and boil to destroy the cyanides.
Do not evaporate to dryness.

e Cool the solution and add approximately 2 grams of zinc dust to precipitate the copper. Allow
to react for about 30 minutes with occasional stirring.

« Filter the solution to remove the precipitated copper. Wash the filter paper with deionized
water and collect the filtrate.
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 To the filtrate, add 1 gram of manganese sulfate and 10 mL of 25% sulfuric acid.
e Add exactly 50 mL of 0.1 N potassium permanganate solution.

» Heat the solution to 80-90 °C for approximately 30 minutes. Do not boil.

e Cool the solution to room temperature and add 3 grams of potassium iodide.

« Titrate the liberated iodine with 0.1 N sodium thiosulfate solution using starch as an indicator
until the blue color disappears.

e The concentration of Rochelle salt is calculated based on the amount of potassium
permanganate consumed in the oxidation of the tartrate.

Conclusion

Rochelle salt is a vital additive in copper electroplating baths, particularly in cyanide
formulations. Its primary functions as a complexing agent, anode corrosion promoter, and grain
refiner contribute significantly to the stability of the plating process and the quality of the
deposited copper layer. While comprehensive quantitative data on its effects is sparse, the
protocols outlined provide a framework for researchers to systematically evaluate and optimize
the concentration of Rochelle salt for specific applications, ensuring consistent and high-
quality results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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the-function-of-rochelle-salt-in-copper-electroplating-baths]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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